molecular formula C7H13N5O2Si B11881977 5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine CAS No. 112220-30-1

5-Nitro-N~4~-(trimethylsilyl)pyrimidine-4,6-diamine

Cat. No.: B11881977
CAS No.: 112220-30-1
M. Wt: 227.30 g/mol
InChI Key: YNJHYWDIUUEVMK-UHFFFAOYSA-N
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Description

5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE is a chemical compound with the molecular formula C7H13N5O2Si It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of a nitro group at the 5-position and a trimethylsilyl group at the N4 position of the pyrimidine ring

Preparation Methods

The synthesis of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-nitropyrimidine and trimethylsilylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or acetonitrile. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

    Catalysts and Reagents: Catalysts such as palladium or copper may be used to enhance the reaction rate. Reagents like sodium hydride or potassium carbonate are often employed to deprotonate the starting materials and promote the formation of the product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine derivative.

Scientific Research Applications

5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is used in the development of new pharmaceuticals and therapeutic agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its ability to interact with biological targets makes it a promising compound in medicinal chemistry.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The compound may also inhibit specific enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE can be compared with other pyrimidine derivatives:

    5-Nitropyrimidine: Lacks the trimethylsilyl group, making it less lipophilic and potentially less effective in penetrating cellular membranes.

    N4-Trimethylsilylpyrimidine: Lacks the nitro group, reducing its potential for redox reactions and generation of ROS.

    5-Aminopyrimidine: Contains an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

The unique combination of the nitro and trimethylsilyl groups in 5-NITRO-N4-(TRIMETHYLSILYL)PYRIMIDINE-4,6-DIAMINE makes it a distinct compound with specific properties and applications.

Properties

CAS No.

112220-30-1

Molecular Formula

C7H13N5O2Si

Molecular Weight

227.30 g/mol

IUPAC Name

5-nitro-4-N-trimethylsilylpyrimidine-4,6-diamine

InChI

InChI=1S/C7H13N5O2Si/c1-15(2,3)11-7-5(12(13)14)6(8)9-4-10-7/h4H,1-3H3,(H3,8,9,10,11)

InChI Key

YNJHYWDIUUEVMK-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)NC1=NC=NC(=C1[N+](=O)[O-])N

Origin of Product

United States

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